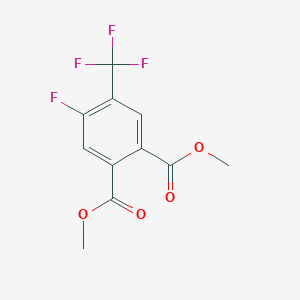![molecular formula C20H31BrO2 B13411910 (5S,8R,9S,10S,13S,14S,17S)-2-bromo-17-hydroxy-2,10,13-trimethyl-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B13411910.png)
(5S,8R,9S,10S,13S,14S,17S)-2-bromo-17-hydroxy-2,10,13-trimethyl-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (5S,8R,9S,10S,13S,14S,17S)-2-bromo-17-hydroxy-2,10,13-trimethyl-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one is a complex organic molecule with a unique structure. It belongs to the class of brominated steroids and is characterized by its multiple chiral centers and a bromine atom attached to the cyclopenta[a]phenanthrene skeleton. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5S,8R,9S,10S,13S,14S,17S)-2-bromo-17-hydroxy-2,10,13-trimethyl-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one typically involves multiple steps, starting from readily available steroid precursors. The key steps include:
Bromination: Introduction of the bromine atom at the 2-position of the steroid nucleus. This can be achieved using brominating agents such as N-bromosuccinimide (NBS) under controlled conditions.
Hydroxylation: Introduction of the hydroxyl group at the 17-position. This step often involves the use of oxidizing agents like osmium tetroxide (OsO4) followed by reduction.
Methylation: Introduction of methyl groups at the 2, 10, and 13 positions. This can be achieved using methylating agents such as methyl iodide (CH3I) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
(5S,8R,9S,10S,13S,14S,17S)-2-bromo-17-hydroxy-2,10,13-trimethyl-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one: undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 17-position can be oxidized to a ketone using oxidizing agents like chromium trioxide (CrO3).
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide (NaN3) for azide substitution.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid.
Reduction: Lithium aluminum hydride (LiAlH4) in ether.
Substitution: Sodium azide (NaN3) in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of 17-keto derivative.
Reduction: Formation of de-brominated steroid.
Substitution: Formation of azide-substituted steroid.
科学的研究の応用
(5S,8R,9S,10S,13S,14S,17S)-2-bromo-17-hydroxy-2,10,13-trimethyl-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one: has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of hormone-related disorders.
Industry: Used in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of (5S,8R,9S,10S,13S,14S,17S)-2-bromo-17-hydroxy-2,10,13-trimethyl-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with steroid receptors, modulating their activity.
Pathways Involved: It may influence pathways related to inflammation, cell proliferation, and apoptosis.
類似化合物との比較
(5S,8R,9S,10S,13S,14S,17S)-2-bromo-17-hydroxy-2,10,13-trimethyl-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one: can be compared with other brominated steroids and hydroxylated steroids:
Brominated Steroids: Compounds like 2-bromo-17-hydroxy-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one.
Hydroxylated Steroids: Compounds like 17-hydroxy-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one.
Conclusion
This compound: is a compound of significant interest due to its unique structure and potential applications in various fields. Its synthesis, chemical reactions, and mechanism of action make it a valuable subject for scientific research and industrial applications.
特性
分子式 |
C20H31BrO2 |
|---|---|
分子量 |
383.4 g/mol |
IUPAC名 |
(5S,8R,9S,10S,13S,14S,17S)-2-bromo-17-hydroxy-2,10,13-trimethyl-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C20H31BrO2/c1-18-9-8-15-13(14(18)6-7-16(18)22)5-4-12-10-17(23)20(3,21)11-19(12,15)2/h12-16,22H,4-11H2,1-3H3/t12-,13-,14-,15-,16-,18-,19-,20?/m0/s1 |
InChIキー |
QJCGTTFRYDWUFV-JNNJJTPDSA-N |
異性体SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CC[C@@H]4[C@@]3(CC(C(=O)C4)(C)Br)C |
正規SMILES |
CC12CCC3C(C1CCC2O)CCC4C3(CC(C(=O)C4)(C)Br)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



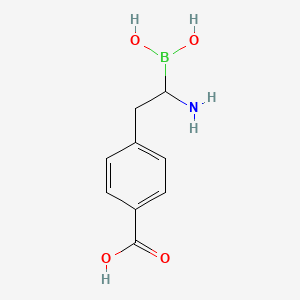
![4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-[(1R)-1-hydroxyethyl]oxolan-2-yl]pyrimidin-2-one](/img/structure/B13411854.png)




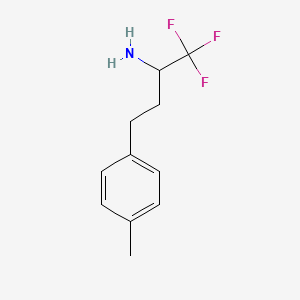

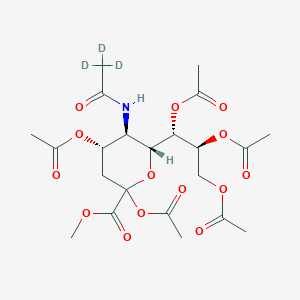
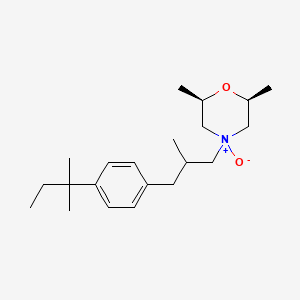
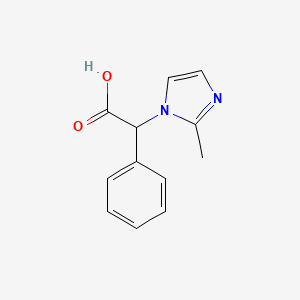
![1-Iodo-9-[(4,4,5,5,5-pentafluoropentyl)thio]nonane](/img/structure/B13411906.png)
